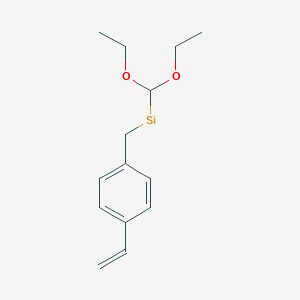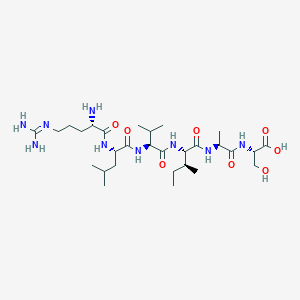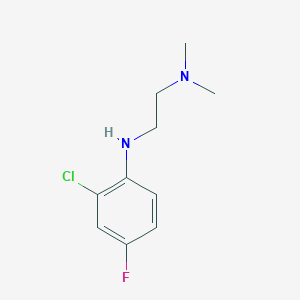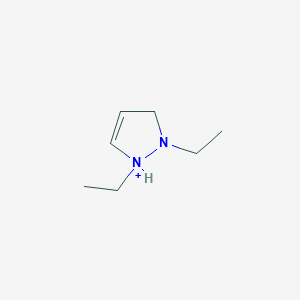
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring with two ethyl groups attached to the nitrogen atoms. The presence of the dihydro group indicates that the compound is partially saturated, which can influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium can be synthesized through various methods. One common approach involves the cyclization of acetylenic ketones with hydrazine derivatives. The reaction typically takes place in an ethanol solvent under reflux conditions. The cyclization process leads to the formation of the pyrazole ring, with the ethyl groups being introduced through the use of ethyl-substituted hydrazines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazoline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which can have different functional groups and properties depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the pyrazole ring and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-2,3-dihydro-1H-pyrazol-1-ium: Similar structure but with different substitution patterns.
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium: Similar structure with methyl groups instead of ethyl groups.
1,2-Diethyl-1H-pyrazole: Fully unsaturated pyrazole ring with ethyl groups.
Uniqueness
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium is unique due to its partially saturated pyrazole ring and the presence of two ethyl groups. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The dihydro group also influences its stability and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
574013-62-0 |
|---|---|
Molecular Formula |
C7H15N2+ |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
1,2-diethyl-1,3-dihydropyrazol-1-ium |
InChI |
InChI=1S/C7H14N2/c1-3-8-6-5-7-9(8)4-2/h5-6H,3-4,7H2,1-2H3/p+1 |
InChI Key |
DFKRWOKTMFYBOZ-UHFFFAOYSA-O |
Canonical SMILES |
CC[NH+]1C=CCN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


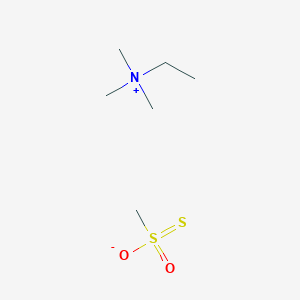

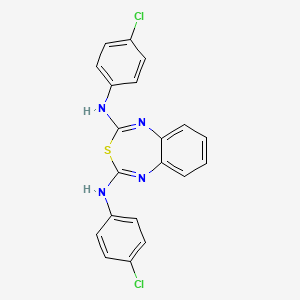

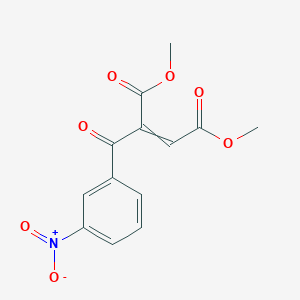
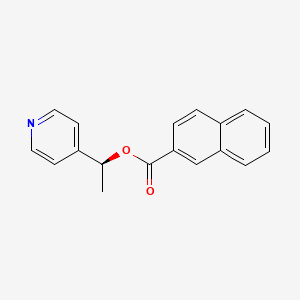
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
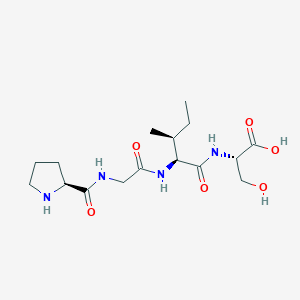
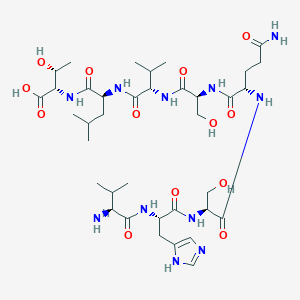
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
